3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione exerts its effects involves interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis . The compound binds to the active site of the enzyme, blocking its activity and preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 7-Methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione stands out due to its unique pyrazolo[1,2-a]pyrazole scaffold, which imparts distinct chemical and biological properties
Properties
CAS No. |
919533-21-4 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C13H10N2O2/c1-9-7-12(16)15-11(8-13(17)14(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OMWGTAAEXYGRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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